molecular formula C24H31NO2 B4326880 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE

Cat. No.: B4326880
M. Wt: 365.5 g/mol
InChI Key: QDSOHFMHPYMPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features an adamantyl group, a pyrrolidine ring, and a benzyl group. The adamantyl group is known for its rigidity and stability, making it a valuable component in various chemical applications

Preparation Methods

The synthesis of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE involves multiple steps, typically starting with the preparation of the adamantyl and benzyl intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These intermediates are then reacted under specific conditions to form the final compound.

Chemical Reactions Analysis

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of rigid molecular structures on biological systems. In medicine, derivatives of this compound may have potential therapeutic applications due to their stability and unique interactions with biological targets . In industry, it can be used to improve the thermal and mechanical properties of polymers .

Mechanism of Action

The mechanism of action of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and stability, which can influence the compound’s binding affinity and specificity for certain targets. The pyrrolidine ring and benzyl group can also contribute to the compound’s overall activity by interacting with different molecular sites .

Comparison with Similar Compounds

Similar compounds to 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE include other adamantane derivatives such as 1-adamantylamine, 1-adamantanol, and 1-adamantyl chloride . These compounds share the adamantyl group but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the adamantyl group with a pyrrolidine ring and a benzyl group, which provides distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-16-3-2-4-17(7-16)11-21-12-22(26)25(23(21)27)6-5-24-13-18-8-19(14-24)10-20(9-18)15-24/h2-4,7,18-21H,5-6,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOHFMHPYMPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
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1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
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1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
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1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
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1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 6
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE

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